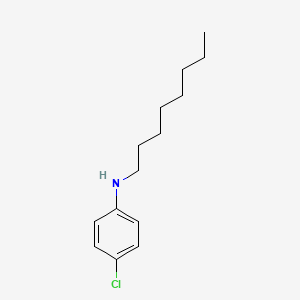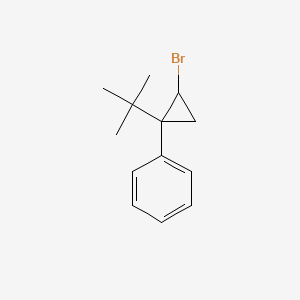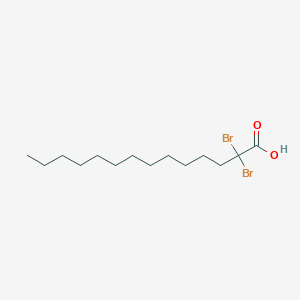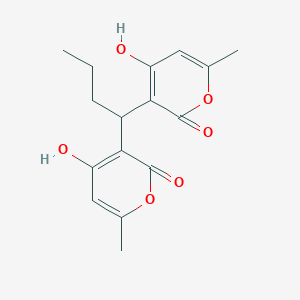
3,3'-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is a chemical compound known for its unique structure and properties It consists of two pyran-2-one rings connected by a butane-1,1-diyl bridge, with hydroxyl and methyl groups attached to the pyran rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with butane-1,1-diyl dibromide in the presence of a base. The reaction is carried out in a suitable solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
3,3’-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3,3’-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: A similar compound with imidazole rings instead of pyran-2-one rings.
1,1’-(Butane-1,4-diyl)dipyridin-2(1H)-one: Another related compound with pyridine rings.
Uniqueness
3,3’-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is unique due to its specific structural features, including the pyran-2-one rings and the butane-1,1-diyl bridge. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Número CAS |
92405-63-5 |
|---|---|
Fórmula molecular |
C16H18O6 |
Peso molecular |
306.31 g/mol |
Nombre IUPAC |
4-hydroxy-3-[1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)butyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C16H18O6/c1-4-5-10(13-11(17)6-8(2)21-15(13)19)14-12(18)7-9(3)22-16(14)20/h6-7,10,17-18H,4-5H2,1-3H3 |
Clave InChI |
ZOMQUWOWBQCPMO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=C(C=C(OC1=O)C)O)C2=C(C=C(OC2=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




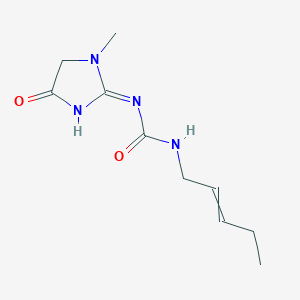

![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
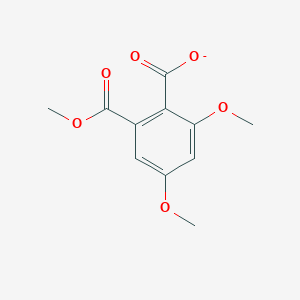
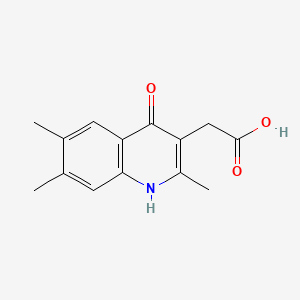

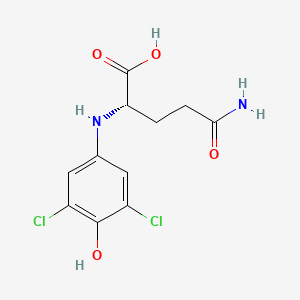
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
